molecular formula C30H27ClN2O4 B12002908 [1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

Cat. No.: B12002908
M. Wt: 515.0 g/mol
InChI Key: HTKGCXVFYCWSGS-BIZUNTBRSA-N
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Description

The compound [1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate is a hydrazone derivative characterized by a naphthalene core linked to a hydrazinylidene group and a 2-chlorobenzoate ester. The (E)-configuration of the hydrazinylidene moiety is critical for its structural stability and intermolecular interactions, as seen in analogous compounds . The 4-butylphenoxyacetyl substituent introduces lipophilicity, while the 2-chlorobenzoate ester contributes to electronic effects via the electron-withdrawing chlorine atom.

Properties

Molecular Formula

C30H27ClN2O4

Molecular Weight

515.0 g/mol

IUPAC Name

[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C30H27ClN2O4/c1-2-3-8-21-13-16-23(17-14-21)36-20-29(34)33-32-19-26-24-10-5-4-9-22(24)15-18-28(26)37-30(35)25-11-6-7-12-27(25)31/h4-7,9-19H,2-3,8,20H2,1H3,(H,33,34)/b32-19+

InChI Key

HTKGCXVFYCWSGS-BIZUNTBRSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Biological Activity

The compound [1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate, also referred to as a hydrazone derivative, presents a complex molecular structure that may exhibit significant biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Structural Characteristics

  • Molecular Formula : C23H20ClN2O3
  • SMILES : CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
  • Molecular Weight : 404.87 g/mol

Biological Activity Overview

Hydrazones have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has not been extensively studied in published literature; however, related compounds suggest potential pharmacological properties.

Antimicrobial Activity

Research indicates that hydrazone derivatives can possess antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Hydrazone compounds are also explored for their anticancer properties. Studies have indicated that certain hydrazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structural features of the compound may contribute to its ability to interact with cellular targets involved in cancer progression.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+389.14958194.1
[M+Na]+411.13152207.3
[M+NH4]+406.17612200.3
[M+K]+427.10546199.2
[M-H]-387.13502200.6

Case Studies

  • Antimicrobial Efficacy : A study on similar hydrazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the hydrazone moiety may enhance membrane permeability, leading to cell lysis.
  • Anticancer Properties : Research involving hydrazones indicated their potential in inhibiting tumor growth in vitro by inducing apoptosis in human cancer cell lines such as HeLa and MCF-7.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Hydrazone Derivatives

Compound Name Core Structure Substituents (R₁, R₂) Configuration Key Structural Confirmation Method
Target Compound Naphthalene-hydrazinylidene R₁: 4-Butylphenoxyacetyl, R₂: 2-Cl E Inferred from analogs
[1-[(E)-[(4-Bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-Cl-Benzoate Naphthalene-hydrazinylidene R₁: 4-Bromobenzoyl, R₂: 2-Cl E Single-crystal X-ray
[1-[(E)-[(4-Ethylphenylamino)oxoacetyl]hydrazinylidene]methyl]-2-naphthyl 3-Me-Benzoate Naphthalene-hydrazinylidene R₁: 4-Ethylphenylamino-oxoacetyl, R₂: 3-Me E X-ray
Ethyl (Z)-2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate Acetate-hydrazinylidene R₁: 4-MeO-Ph, R₂: Cl Z X-ray
  • Hydrazinylidene Configuration : The target compound’s (E)-configuration is consistent with derivatives like the bromobenzoyl analog , ensuring planarity and facilitating intermolecular interactions. In contrast, Z-configuration compounds (e.g., ) exhibit distinct packing due to steric hindrance .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Melting Point (°C) Solubility Trends Hydrogen Bonding Patterns
Target Compound C₃₀H₂₈ClN₂O₄ Not reported Low polarity solvents N–H⋯O, C–H⋯π (predicted)
[1-[(E)-[(4-Bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-Cl-Benzoate C₂₅H₁₆BrClN₂O₃ Not reported Moderate in DMSO N–H⋯O (observed)
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 164 Ethanol, acetone N–H⋯O chains
  • Hydrogen Bonding: The target compound likely forms N–H⋯O bonds akin to ’s hydrazonoyl chloride, which organizes molecules into chains . highlights the role of graph set analysis in predicting such patterns .
  • Solubility: The 4-butylphenoxy group may reduce aqueous solubility compared to methoxy or ethyl substituents, as seen in and .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data with high variability?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill slope ≈1). Apply Grubbs’ test to remove outliers and report IC50_{50} values with 95% confidence intervals. Replicate assays in triplicate across independent experiments .

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